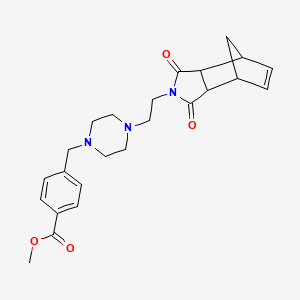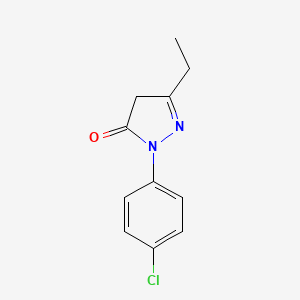
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, also known as PTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTSP belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
作用机制
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone remodeling. N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide binds to the active site of CA and forms a stable complex, thereby inhibiting the enzyme's activity. This, in turn, leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, improvement of glucose metabolism, and attenuation of the inflammatory response. N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide also has a potent analgesic effect, which has been attributed to its ability to inhibit the activity of CA in the central nervous system.
实验室实验的优点和局限性
One of the major advantages of using N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in laboratory experiments is its high potency and specificity towards CA. N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to be a highly effective inhibitor of CA, with an IC50 value of 0.1 nM. However, one of the limitations of using N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to prepare solutions of the desired concentration.
未来方向
There are several potential future directions for research on N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of the therapeutic potential of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in other diseases, such as osteoporosis and epilepsy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, which could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with p-toluenesulfonyl chloride, followed by the addition of benzylamine and subsequent deprotection of the sulfonamide group. The final product is obtained as a white crystalline solid with a melting point of 176-178°C.
科学研究应用
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In inflammation research, N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of benzylamine, p-toluenesulfonyl chloride, 3-methyl-1H-pyrazole-4-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then treated with acetic anhydride and pyridine to form the final compound.", "Starting Materials": ["Benzylamine", "p-toluenesulfonyl chloride", "3-methyl-1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dichloromethane or dimethylformamide (DMF)", "Acetic anhydride", "Pyridine"], "Reaction": ["Step 1: Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add p-toluenesulfonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add benzylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 5: Dissolve the resulting product in a mixture of acetic anhydride and pyridine and stir for several hours at room temperature.", "Step 6: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 7: Recrystallize the final product from a suitable solvent such as ethanol or methanol."] } | |
CAS 编号 |
1322723-59-0 |
产品名称 |
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide |
分子式 |
C19H20N4O3S |
分子量 |
384.45 |
IUPAC 名称 |
N-benzyl-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-8-10-16(11-9-13)23-27(25,26)19-17(14(2)21-22-19)18(24)20-12-15-6-4-3-5-7-15/h3-11,23H,12H2,1-2H3,(H,20,24)(H,21,22) |
InChI 键 |
IBMKNQYOXJFPMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=CC=C3)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)

![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)

![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-(furan-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2412004.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)